molecular formula C15H13NS B14315350 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione CAS No. 112817-80-8

3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione

Cat. No.: B14315350
CAS No.: 112817-80-8
M. Wt: 239.3 g/mol
InChI Key: CZDRPELQAWWJSJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.

Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis followed by large-scale reactions to introduce the thione group. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thione group to a thiol or further to a hydrocarbon.

    Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or Friedel-Crafts acylation conditions.

Major Products:

Scientific Research Applications

3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

112817-80-8

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

3-methyl-1-phenyl-3H-indole-2-thione

InChI

InChI=1S/C15H13NS/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

CZDRPELQAWWJSJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N(C1=S)C3=CC=CC=C3

Origin of Product

United States

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